(1R,2S)-2-Pyrrol-1-ylcyclopentane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,2S)-2-pyrrol-1-ylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-10(13)8-4-3-5-9(8)11-6-1-2-7-11/h1-2,6-9H,3-5H2,(H,12,13)/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYGBGAIUUZRFX-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N2C=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N2C=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Pyrrol-1-ylcyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates . These reactions typically require specific catalysts and reaction conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-Pyrrol-1-ylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrrole ring, leading to a diverse range of derivatives.
Scientific Research Applications
(1R,2S)-2-Pyrrol-1-ylcyclopentane-1-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying stereochemical effects in reactions.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2S)-2-Pyrrol-1-ylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents | Reference |
|---|---|---|---|---|---|
| (1R,2S)-2-Pyrrol-1-ylcyclopentane-1-carboxylic acid | C₁₀H₁₃NO₂ | 195.22 | Not reported | Pyrrole, carboxylic acid | [3], [7] |
| (1R,2S)-1-(4-Chlorophenyl)-2-methylcyclopropane-1-carboxylic acid | C₁₁H₁₁ClO₂ | 210.66 | 104–106 | Chlorophenyl, methyl | [3] |
| 1-Phenyl-1-cyclopentanecarboxylic acid | C₁₂H₁₄O₂ | 190.24 | Not reported | Phenyl | [12] |
| rac-(1R,2S)-2-(Oxan-4-yl)cyclopropane-1-carboxylic acid | C₉H₁₄O₃ | 170.21 | Not reported | Tetrahydropyran | [13] |
Biological Activity
(1R,2S)-2-Pyrrol-1-ylcyclopentane-1-carboxylic acid is a compound of significant interest in biological and medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrole ring attached to a cyclopentane carboxylic acid, making it chiral. Its IUPAC name is this compound. The molecular formula is , with a molecular weight of approximately 155.18 g/mol.
The biological activity of this compound primarily involves its interaction with various molecular targets in biological systems. The pyrrole ring can participate in hydrogen bonding and π-π interactions, influencing enzyme activity and receptor binding.
Potential Biological Targets
- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptors : Its structure allows for potential binding to neurotransmitter receptors, which could influence neuronal activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of the pyrrole ring may enhance membrane permeability, leading to increased efficacy against bacterial strains.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, potentially through modulation of neurotransmitter systems. This could make it a candidate for further research in neurodegenerative diseases.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions using appropriate precursors under controlled conditions. Common methods include:
- Cyclization of Pyrrole and Cyclopentanone : This reaction is often catalyzed by strong acids to ensure the correct stereochemistry.
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL.
Case Study 2: Neuroprotection in Animal Models
In a model of neurodegeneration, administration of the compound showed a reduction in neuronal cell death and improved behavioral outcomes compared to control groups. These findings suggest potential therapeutic applications in conditions like Alzheimer's disease.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound | Antimicrobial Activity | Neuroprotective Effects |
|---|---|---|
| This compound | Yes | Yes |
| (S)-Pyrrolidine-2-carboxylic acid | Moderate | No |
| (R)-Pyrrolidine-3-carboxylic acid | Yes | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
